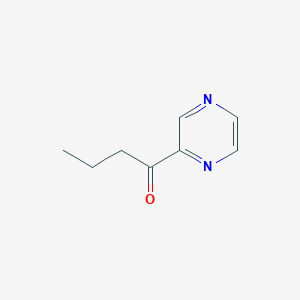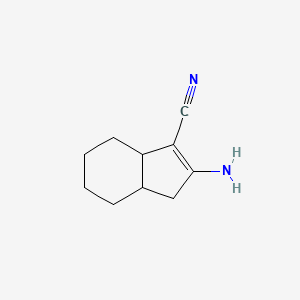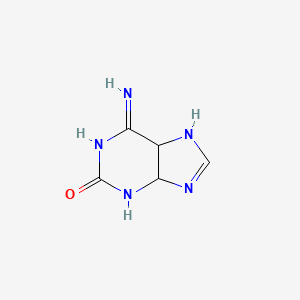
2-(Trifluoromethyl)oxazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)oxazol-4-amine is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)oxazol-4-amine typically involves the incorporation of fluorine atoms or fluoroalkyl groups into the oxazole ring. One common method is the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom using potassium fluoride in the presence of a catalytic amount of 18-crown-6 . Another approach involves the radical trifluoromethylation of oxazole derivatives using CF3I and a Fenton reagent comprising FeSO4 or ferrocene and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethyl)oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 2- or 4-position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like potassium fluoride (KF) and N-fluorobenzenesulfonimide are employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline derivatives.
Substitution: Fluorinated oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)oxazol-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)oxazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and proteins, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)phenyl oxazole
- 2-(Trifluoromethyl)thiazole
- 2-(Trifluoromethyl)selenazole
Comparison: 2-(Trifluoromethyl)oxazol-4-amine is unique due to the presence of both the trifluoromethyl group and the amine group on the oxazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the amine group provides sites for further functionalization .
Propiedades
Fórmula molecular |
C4H3F3N2O |
|---|---|
Peso molecular |
152.07 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)3-9-2(8)1-10-3/h1H,8H2 |
Clave InChI |
WCNNFAMWJLDIGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(O1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11920946.png)


![1'H-Spiro[cyclopentane-1,3'-pyrrolo[1,2-c]oxazole]](/img/structure/B11920974.png)

![[4-(Prop-1-en-2-yl)phenyl]boronic acid](/img/structure/B11920990.png)
![7-Ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11920993.png)


